1,4-Dihydroxy-6,7-dimethylanthracene-9,10-dione
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Overview
Description
1,4-Dihydroxy-6,7-dimethylanthracene-9,10-dione is a chemical compound with the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.26 g/mol . This compound is part of the anthraquinone family, known for its vibrant colors and significant applications in various fields, including dyes, pigments, and pharmaceuticals .
Preparation Methods
The synthesis of 1,4-dihydroxy-6,7-dimethylanthracene-9,10-dione typically involves the oxidation of 1,4-dihydroxy-6,7-dimethylanthracene . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,4-Dihydroxy-6,7-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the anthraquinone core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Dihydroxy-6,7-dimethylanthracene-9,10-dione has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-dihydroxy-6,7-dimethylanthracene-9,10-dione involves its ability to intercalate into DNA, disrupting DNA synthesis and repair . This intercalation can lead to the inhibition of topoisomerase II, an enzyme crucial for DNA replication . The compound’s cytotoxic effects are primarily due to this disruption of DNA processes, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
1,4-Dihydroxy-6,7-dimethylanthracene-9,10-dione can be compared to other anthraquinone derivatives such as:
1,4-Dihydroxy-6-methylanthracene-9,10-dione: Similar in structure but with one less methyl group, affecting its chemical properties and applications.
Mitoxantrone: A synthetic anthraquinone derivative used as an anticancer agent, known for its ability to inhibit topoisomerase II.
Properties
CAS No. |
3056-98-2 |
---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
1,4-dihydroxy-6,7-dimethylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-7-5-9-10(6-8(7)2)16(20)14-12(18)4-3-11(17)13(14)15(9)19/h3-6,17-18H,1-2H3 |
InChI Key |
QKDDUZLLXOJVMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origin of Product |
United States |
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